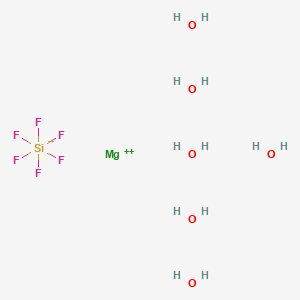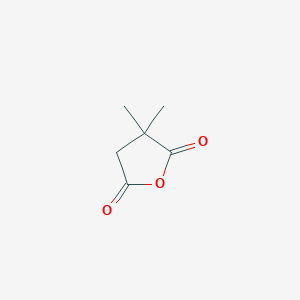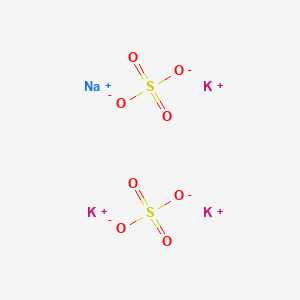
Hexafluorosilicate de magnésium hexahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium hexafluorosilicate hexahydrate, also known as magnesium silicofluoride, is an inorganic compound with the formula MgSiF6•6H2O. It is a white crystalline solid with a melting point of 136 °C. It is used in a variety of applications, including a corrosion inhibitor, a water treatment agent, a reagent in laboratory experiments, and a food additive.
Applications De Recherche Scientifique
Agents anti-plaque et de soins bucco-dentaires
L'hexafluorosilicate de magnésium hexahydraté est utilisé comme agent anti-plaque dans les produits de soins bucco-dentaires . Il aide à prévenir l'accumulation de plaque sur les dents, favorisant ainsi la santé bucco-dentaire.
Textiles anti-mites
Ce composé est également utilisé pour protéger les textiles contre les mites . Il aide à protéger les textiles contre les dommages causés par les mites, augmentant ainsi leur longévité.
Recherche sur la croissance des cristaux
En recherche scientifique, l'effet de l'excès d'acide silicique dans le système sur la taille des cristaux de hexafluorosilicate de magnésium déposés a été étudié . Il a été constaté qu'une diminution de la concentration d'acide hexafluorosilicate conduit à une diminution de la taille moyenne des cristaux de MgSiF6·6H2O .
Safety and Hazards
Orientations Futures
Mécanisme D'action
. The primary targets of this compound are not clearly identified in the available literature. Further research is needed to elucidate its specific targets and their roles.
Mode of Action
It is known to be toxic if swallowed
Result of Action
It is known to be toxic if swallowed , suggesting that it can have harmful effects at the molecular and cellular levels.
Action Environment
It is recommended to be stored at ambient temperatures , suggesting that temperature could potentially influence its stability.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium hexafluorosilicate hexahydrate can be achieved through a precipitation reaction using aqueous solutions of magnesium chloride, sodium hexafluorosilicate, and water.", "Starting Materials": [ "Magnesium chloride (MgCl2)", "Sodium hexafluorosilicate (Na2SiF6)", "Water (H2O)" ], "Reaction": [ "Dissolve 10.8 g of MgCl2 in 100 mL of water to form a clear solution.", "Dissolve 15.2 g of Na2SiF6 in 100 mL of water to form a clear solution.", "Slowly add the Na2SiF6 solution to the MgCl2 solution with constant stirring.", "A white precipitate of MgSiF6·6H2O will form.", "Filter the precipitate and wash with water.", "Dry the product at 100°C for 4 hours to obtain Magnesium hexafluorosilicate hexahydrate." ] } | |
Numéro CAS |
18972-56-0 |
Formule moléculaire |
F6H2MgOSi |
Poids moléculaire |
184.40 g/mol |
Nom IUPAC |
magnesium;hexafluorosilicon(2-);hydrate |
InChI |
InChI=1S/F6Si.Mg.H2O/c1-7(2,3,4,5)6;;/h;;1H2/q-2;+2; |
Clé InChI |
DKWXWEVHUQQHNV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |
SMILES canonique |
O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |
Numéros CAS associés |
17084-08-1 (Parent) |
Origine du produit |
United States |
Q & A
Q1: What is the significance of studying the EPR spectra of Copper(II) ions in Magnesium hexafluorosilicate hexahydrate?
A1: Studying the Electron Paramagnetic Resonance (EPR) spectra of Copper(II) ions doped into Magnesium hexafluorosilicate hexahydrate provides valuable information about the local environment and bonding characteristics around the Copper(II) ions. [] This is because the EPR spectra are sensitive to the symmetry and strength of the ligand field surrounding the paramagnetic Copper(II) ion. Analyzing these spectra can help researchers understand the Jahn-Teller effect, a phenomenon where certain electronic configurations in transition metal complexes distort from their ideal symmetry to achieve lower energy states. This distortion affects the spectroscopic properties of the complex and can provide insights into its electronic structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)




![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)


